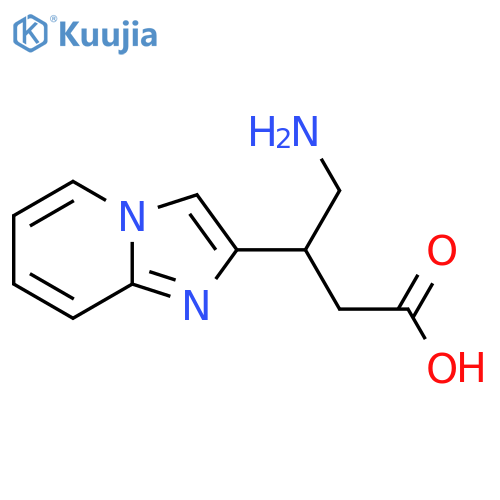Cas no 1536142-56-9 (4-amino-3-{imidazo1,2-apyridin-2-yl}butanoic acid)

4-amino-3-{imidazo1,2-apyridin-2-yl}butanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-amino-3-{imidazo1,2-apyridin-2-yl}butanoic acid
- AKOS015439001
- 1536142-56-9
- EN300-1868140
- 4-amino-3-{imidazo[1,2-a]pyridin-2-yl}butanoic acid
-
- インチ: 1S/C11H13N3O2/c12-6-8(5-11(15)16)9-7-14-4-2-1-3-10(14)13-9/h1-4,7-8H,5-6,12H2,(H,15,16)
- InChIKey: PWMNNDUOJFYGAA-UHFFFAOYSA-N
- ほほえんだ: OC(CC(CN)C1=CN2C=CC=CC2=N1)=O
計算された属性
- せいみつぶんしりょう: 219.100776666g/mol
- どういたいしつりょう: 219.100776666g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 260
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.9
- トポロジー分子極性表面積: 80.6Ų
4-amino-3-{imidazo1,2-apyridin-2-yl}butanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1868140-2.5g |
4-amino-3-{imidazo[1,2-a]pyridin-2-yl}butanoic acid |
1536142-56-9 | 2.5g |
$1650.0 | 2023-09-18 | ||
| Enamine | EN300-1868140-0.05g |
4-amino-3-{imidazo[1,2-a]pyridin-2-yl}butanoic acid |
1536142-56-9 | 0.05g |
$707.0 | 2023-09-18 | ||
| Enamine | EN300-1868140-5.0g |
4-amino-3-{imidazo[1,2-a]pyridin-2-yl}butanoic acid |
1536142-56-9 | 5g |
$3645.0 | 2023-05-26 | ||
| Enamine | EN300-1868140-0.1g |
4-amino-3-{imidazo[1,2-a]pyridin-2-yl}butanoic acid |
1536142-56-9 | 0.1g |
$741.0 | 2023-09-18 | ||
| Enamine | EN300-1868140-1.0g |
4-amino-3-{imidazo[1,2-a]pyridin-2-yl}butanoic acid |
1536142-56-9 | 1g |
$1256.0 | 2023-05-26 | ||
| Enamine | EN300-1868140-0.25g |
4-amino-3-{imidazo[1,2-a]pyridin-2-yl}butanoic acid |
1536142-56-9 | 0.25g |
$774.0 | 2023-09-18 | ||
| Enamine | EN300-1868140-1g |
4-amino-3-{imidazo[1,2-a]pyridin-2-yl}butanoic acid |
1536142-56-9 | 1g |
$842.0 | 2023-09-18 | ||
| Enamine | EN300-1868140-5g |
4-amino-3-{imidazo[1,2-a]pyridin-2-yl}butanoic acid |
1536142-56-9 | 5g |
$2443.0 | 2023-09-18 | ||
| Enamine | EN300-1868140-0.5g |
4-amino-3-{imidazo[1,2-a]pyridin-2-yl}butanoic acid |
1536142-56-9 | 0.5g |
$809.0 | 2023-09-18 | ||
| Enamine | EN300-1868140-10.0g |
4-amino-3-{imidazo[1,2-a]pyridin-2-yl}butanoic acid |
1536142-56-9 | 10g |
$5405.0 | 2023-05-26 |
4-amino-3-{imidazo1,2-apyridin-2-yl}butanoic acid 関連文献
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
5. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
Related Articles
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
4-amino-3-{imidazo1,2-apyridin-2-yl}butanoic acidに関する追加情報
4-Amino-3-{Imidazo[1,2-a]Pyridin-2-Yl}Butanoic Acid: A Comprehensive Overview
The compound with CAS No. 1536142-56-9, known as 4-amino-3-{imidazo[1,2-a]pyridin-2-yl}butanoic acid, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of imidazo[1,2-a]pyridine derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug discovery. The imidazo[1,2-a]pyridine core of this molecule is a heterocyclic structure that contributes to its unique chemical properties and reactivity.
Recent studies have highlighted the importance of 4-amino-3-{imidazo[1,2-a]pyridin-2-yl}butanoic acid in the development of novel therapeutic agents. Its structure features an amino group at the fourth position and a carboxylic acid group at the third position, which can be further modified to enhance its bioavailability and target specificity. The presence of the imidazo[1,2-a]pyridine moiety imparts aromatic stability and facilitates interactions with biological targets such as enzymes and receptors.
One of the most promising applications of this compound lies in its potential as a precursor for drug development. Researchers have explored its role in inhibiting key enzymes involved in diseases such as cancer and neurodegenerative disorders. For instance, studies published in reputable journals like *Journal of Medicinal Chemistry* and *Organic & Biomolecular Chemistry* have demonstrated that derivatives of 4-amino-3-{imidazo[1,2-a]pyridin-2-yl}butanoic acid exhibit potent inhibitory activity against tyrosine kinases, which are critical targets in oncology.
The synthesis of 4-amino-3-{imidazo[1,2-a]pyridin-2-yl}butanoic acid involves a multi-step process that typically includes the formation of the imidazo[1,2-a]pyridine ring followed by functionalization at specific positions. Advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions have been employed to optimize the synthesis pathway. These methods not only improve yield but also ensure the scalability of the process for industrial applications.
In addition to its pharmacological significance, 4-amino-3-{imidazo[1,2-a]pyridin-2-yl}butanoic acid has shown potential in materials science. Its ability to form stable metal complexes makes it a candidate for applications in catalysis and sensor technology. Recent research has focused on its coordination properties with transition metals such as copper and zinc, which could lead to innovative materials for energy storage and environmental remediation.
The structural versatility of 4-amino-3-{imidazo[1,2-a]pyridin-2-yl}butanoic acid also makes it a valuable tool in chemical biology. By modifying the amino and carboxylic acid groups, researchers can create libraries of compounds for high-throughput screening. This approach has been instrumental in identifying novel bioactive molecules with unprecedented selectivity and potency.
Moreover, computational studies using molecular docking and dynamics simulations have provided insights into the binding modes of 4-amino-3-{imidazo[1,2-a]pyridin-2-y l}butanoic acid with various biological targets. These studies have revealed that the molecule's flexibility allows it to adopt conformations that are favorable for binding to both hydrophobic and hydrophilic pockets on proteins.
In conclusion, 4-amino-3-{imidazo[1,2-a]pyridin - 0; 0; 0; 0; - yl}butanoic acid (CAS No. 1536142 -56 -9) is a versatile compound with significant implications in drug discovery and materials science. Its unique structure and reactivity make it a valuable asset for researchers seeking to develop innovative solutions to pressing challenges in medicine and technology.
1536142-56-9 (4-amino-3-{imidazo1,2-apyridin-2-yl}butanoic acid) 関連製品
- 32451-85-7(20(29)-Lupene-3,23-diol)
- 2228777-70-4(3-(4-{(tert-butoxy)carbonylamino}cyclohexyl)-2-methoxy-3-methylbutanoic acid)
- 1565942-99-5(4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amine)
- 1361877-67-9(3-Chloro-5-(2,5-dichlorophenyl)pyridine-2-acetic acid)
- 2138261-49-9(5-(2-Amino-5-methylpyridin-3-yl)-1,2,3,6-tetrahydropyridin-3-ol)
- 1249097-16-2(2-(2-Amino-4-chlorophenyl)sulfanylpropanoic acid)
- 2709427-97-2(Azetidine-1-sulfonyl fluoride)
- 128196-02-1((R)-(-)-Citalopram)
- 1807038-01-2(3-Cyano-2-ethyl-6-methylbenzoic acid)
- 211388-77-1((3-Fluoro-4-Nitrophenyl)Methylene Diacetate)




